TPSA and LogP Differentiation: 1-Oxo Derivative vs. Non-Oxo Parent Scaffold
The 1-oxo derivative (1251000-29-9) exhibits a TPSA of 55.84 Ų and a LogP of 1.75, compared to the non-oxo 9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS 271245-39-7) which records TPSA 38.77 Ų and LogP 2.50 [1]. The 1-oxo compound demonstrates a 44.0% increase in TPSA and a 0.76 log-unit reduction in LogP relative to the non-oxo comparator.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | TPSA = 55.84 Ų; LogP = 1.7455 |
| Comparator Or Baseline | 9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS 271245-39-7): TPSA = 38.77 Ų; LogP = 2.5044 |
| Quantified Difference | ΔTPSA = +17.07 Ų (+44.0%); ΔLogP = -0.76 log units |
| Conditions | Computed molecular descriptors from vendor technical datasheets (Leyan, Molbase); TPSA calculated by standard topological method; LogP by consensus algorithm. |
Why This Matters
Higher TPSA (>140 Ų is often associated with poor oral absorption) and moderate LogP (1–3) are both within drug-like space, but the 44% TPSA shift relative to the non-oxo analog indicates substantially different passive membrane permeability, requiring explicit consideration in lead optimization campaigns.
- [1] tert-butyl 6-oxa-9-azaspiro[4.5]decane-9-carboxylate. Molbase. CAS No. 271245-39-7. TPSA (PSA) 38.77, LogP 2.5044. https://qiye.molbase.cn/d17603/584854 View Source
